Cas no 54786-86-6 (N-Nitroso-3-azabicyclo3.3.0octane)

N-Nitroso-3-azabicyclo3.3.0octane structure
54786-86-6 structure
商品名:N-Nitroso-3-azabicyclo3.3.0octane
CAS番号:54786-86-6
MF:C7H12N2O
メガワット:140.18298
CID:942839
PubChem ID:6453079

N-Nitroso-3-azabicyclo3.3.0octane 化学的及び物理的性質

名前と識別子

    • octahydro-2-nitrosocyclopenta[c]pyrrole
    • N-Nitroso-3-azabicyclo[3.3.0]octane
    • N-Nitroso-3-azabicyc
    • 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
    • 2-Nitroso-octahydrocyclopenta[c]pyrrole
    • Gliclazide Imp. B (EP): 2-Nitroso-octahydrocyclopenta- [c]pyrrole
    • 54786-86-6
    • EINECS 259-348-9
    • 2-nitrosooctahydrocyclopenta[c]pyrrole
    • Octahydro-2-nitrosocyclopenta(c)pyrrole
    • DTXSID30970121
    • FSCBDDOKZIRLCN-UHFFFAOYSA-N
    • Gliclazide Impurity B
    • SCHEMBL15971440
    • 2-NITROSO-HEXAHYDRO-1H-CYCLOPENTA[C]PYRROLE
    • DB-266587
    • NS00058838
    • 2-Nitroso-octahydrocyclopenta[c]pyrrole; Gliclazide Imp. B (EP); Cyclopenta[c]pyrrole, octahydro-2-nitroso- (9CI); 3-Nitroso-3-azabicyclo[3.3.0]octane; N-Nitroso-3-azabicyclo[3.3.0]octane; Gliclazide Impurity B
    • A1-88879
    • N-Nitroso-3-azabicyclo3.3.0octane
    • インチ: InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2
    • InChIKey: FSCBDDOKZIRLCN-UHFFFAOYSA-N
    • ほほえんだ: C1CC2CN(CC2C1)N=O

計算された属性

  • せいみつぶんしりょう: 140.09500
  • どういたいしつりょう: 140.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 271.2±9.0 ºC (760 Torr),
  • フラッシュポイント: 117.8±18.7 ºC,
  • ようかいど: 微溶性(3.4 g/l)(25ºC)、
  • PSA: 32.67000
  • LogP: 1.33760

N-Nitroso-3-azabicyclo3.3.0octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
G0326004
N-Nitroso-3-azabicyclo3.3.0octane
54786-86-6 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
TRC
N524900-10mg
N-Nitroso-3-azabicyclo[3.3.0]octane
54786-86-6
10mg
$201.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
G0326004
54786-86-6
¥1556.7 2023-01-14
TRC
N524900-100mg
N-Nitroso-3-azabicyclo[3.3.0]octane
54786-86-6
100mg
$1568.00 2023-05-17

N-Nitroso-3-azabicyclo3.3.0octane 関連文献

N-Nitroso-3-azabicyclo3.3.0octaneに関する追加情報

Introduction to N-Nitroso-3-Azabicyclo[3.3.0]Octane (CAS No. 54786-86-6)

The compound N-Nitroso-3-Azabicyclo[3.3.0]Octane (CAS No: 54786-86-6) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug design and development.

N-Nitroso compounds are known for their role as intermediates in various chemical reactions, particularly in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.

Recent studies have highlighted the importance of bicyclic structures like azabicyclo[3.3.0]octane derivatives in the development of bioactive molecules with potential therapeutic applications.

The azabicyclo[3.3.0]octane framework provides a rigid and versatile scaffold that can be modified to create a wide range of bioactive compounds, making it a valuable structure in modern drug discovery.

Understanding the synthesis and reactivity of N-nitroso derivatives is essential for leveraging their potential in creating novel pharmaceutical agents.

Recent advancements in synthetic methodologies have enabled more efficient routes to prepare N-nitroso azabicyclic compounds, enhancing their accessibility for research purposes.

Moreover, the biological activity of such compounds has been explored in various contexts, including their role as nitrosating agents and their potential interactions with biological systems.

The stability and reactivity of N-nitroso derivatives under different conditions are critical factors that influence their utility in chemical synthesis and biological applications.

Exploring the structure-property relationships of these compounds provides valuable insights into their behavior in both chemical and biological systems.

As research continues to uncover new applications for azabicyclic nitrosamines, their role in drug design and development is expected to grow significantly.

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